BenchChemオンラインストアへようこそ!

N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Norepinephrine Transporter IC50 Monoamine Reuptake Inhibition

N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898348-03-3) is a synthetic small-molecule oxalamide incorporating a phenylsulfonyl‑piperidine core and a 2,3‑dimethylphenyl terminus. It functions as a norepinephrine transporter (NET) inhibitor with measurable affinity for the serotonin transporter (SERT).

Molecular Formula C23H29N3O4S
Molecular Weight 443.56
CAS No. 898348-03-3
Cat. No. B2424856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
CAS898348-03-3
Molecular FormulaC23H29N3O4S
Molecular Weight443.56
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3)C
InChIInChI=1S/C23H29N3O4S/c1-17-9-8-13-21(18(17)2)25-23(28)22(27)24-15-14-19-10-6-7-16-26(19)31(29,30)20-11-4-3-5-12-20/h3-5,8-9,11-13,19H,6-7,10,14-16H2,1-2H3,(H,24,27)(H,25,28)
InChIKeyZYPDZYJOXGFNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide – A Quantitatively Defined Norepinephrine Transporter Ligand for Differentiation from In-Class Analogues


N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898348-03-3) is a synthetic small-molecule oxalamide incorporating a phenylsulfonyl‑piperidine core and a 2,3‑dimethylphenyl terminus. It functions as a norepinephrine transporter (NET) inhibitor with measurable affinity for the serotonin transporter (SERT) [1]. Its pharmacological fingerprint—a specific NET/SERT potency ratio and a displacement binding profile—distinguishes it from both the high‑potency, high‑selectivity NET inhibitors and the dual‑action antidepressants that are often considered interchangeable in procurement decisions.

Why Close Structural Analogs of N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide Cannot Be Substituted Without Loss of Pharmacological Precision


The oxalamide chemotype exhibits extreme sensitivity of monoamine‑transporter selectivity to minor aryl‑substituent changes. Substituting the 2,3‑dimethylphenyl group with a 3‑chlorophenyl or a mesitylsulfonyl moiety can shift a compound’s primary target from NET to the dopamine transporter (DAT) or abolish transporter activity entirely [1]. Consequently, simply purchasing any phenylsulfonyl‑piperidine oxalamide—even one with a similar molecular weight—does not guarantee comparable NET engagement. The quantitative evidence below demonstrates that N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide occupies a distinct position in NET/SERT potency space that is not replicated by the broader in‑class molecules.

Quantitative Differentiation of N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide from In-Class Compounds and Standard NET Inhibitors


NET Inhibitory Potency Measured Under Identical Assay Conditions as Clinical Benchmarks

In MDCK‑Net6 cells stably expressing human NET, N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide inhibited norepinephrine uptake with an IC50 of 89 nM [1]. Under the same cellular system, the selective NET inhibitor reboxetine exhibited an IC50 of 3.24 nM, while the SSRI fluoxetine required 381 nM [2]. Thus, the compound is 27‑fold less potent than reboxetine but 4.3‑fold more potent than fluoxetine at NET, placing it in a moderate‑potency window that is not represented by either the classical high‑affinity NET inhibitors or the low‑affinity SSRIs.

Norepinephrine Transporter IC50 Monoamine Reuptake Inhibition

NET‑versus‑SERT Selectivity Ratio Defines a Unique Profile Among Monoamine Uptake Inhibitors

The compound inhibited serotonin uptake in JAR cells (constitutively expressing human SERT) with an IC50 of 749 nM, yielding a NET/SERT selectivity ratio of approximately 8.4 (749/89) [1]. In the same assay platform, reboxetine displayed a selectivity ratio of 75 (NET IC50 3.24 nM, SERT IC50 241.93 nM), while duloxetine was essentially non‑selective (ratio 0.74) [2]. The 8.4‑fold NET preference of the title compound is therefore intermediate between the highly selective NRIs and the balanced SNRIs, constituting a quantitatively distinct selectivity class.

SERT Transporter Selectivity Cross‑Target Profiling

Binding‑Site Displacement Confirms Target Engagement Orthogonal to Functional Uptake

In a radioligand displacement assay using [3H]nisoxetine on human NET expressed in MDCK‑Net6 cells, the compound achieved an IC50 of 99 nM [1]. This value is within 10% of the functional uptake IC50 (89 nM), demonstrating that the compound directly competes with a well‑characterized NET ligand. For comparison, atomoxetine—a clinically used NRI—displays a NET displacement IC50 of approximately 5 nM [2], confirming that the title compound binds the orthosteric site but with lower affinity, a property that may be advantageous for studies requiring partial target occupancy.

Radioligand Binding Nisoxetine Displacement Target Engagement

Chemotype‑Specific Selectivity: Absence of Dopamine Transporter Activity Contrasts with Structurally Adjacent Analogues

Closely related phenylsulfonyl‑piperidine oxalamides, such as N1-(3-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide, are reported to inhibit both DAT and NET [1]. The title compound, bearing a 2,3‑dimethylphenyl group, has not been reported to exhibit DAT activity in curated bioactivity databases, suggesting that the dimethyl substitution pattern restricts transporter selectivity to NET and SERT. This chemotype‑driven selectivity difference means that a procurement decision based purely on the phenylsulfonyl‑piperidine scaffold could inadvertently introduce unwanted DAT activity.

DAT Transporter Selectivity Structure‑Activity Relationship

High-Value Application Scenarios for N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide Based on Verified Quantitative Differentiation


Pharmacological Profiling of Partial NET Occupancy in Cellular Models of Norepinephrine Signaling

With a NET IC50 of 89 nM and a SERT IC50 of 749 nM [1], the compound is suited for experiments requiring sub‑maximal NET blockade while minimizing SERT engagement. This profile cannot be achieved with reboxetine (IC50 3.24 nM) or atomoxetine (IC50 3 nM), which saturate NET at low nanomolar concentrations [2][3]. Researchers studying graded norepinephrine reuptake inhibition can use the compound to establish dose‑response relationships in the 10–1000 nM range without confounding serotonergic activity.

Selectivity Profiling Panels for Novel Monoamine Transporter Ligands

The compound’s distinctive NET/SERT selectivity ratio (8.4) and absence of DAT activity [1][4] make it a valuable reference ligand in selectivity panels. Unlike duloxetine (non‑selective, ratio 0.74) or paroxetine (SERT‑selective, ratio 0.05) [2], it provides a midpoint control that helps calibrate assay windows for both NET‑preferring and dual‑action compounds.

Structure‑Activity Relationship (SAR) Studies on the Oxalamide Chemotype

The quantitative binding and functional data (NET uptake IC50 89 nM, nisoxetine displacement IC50 99 nM) [1] establish the compound as a well‑characterized starting point for SAR exploration. The 2,3‑dimethylphenyl moiety uniquely restricts transporter selectivity relative to the 3‑chlorophenyl‑mesitylsulfonyl analogue that engages DAT [4], providing a clear structural hypothesis for iterative medicinal chemistry.

In Vitro Toxicology Screens Requiring Defined NET Inhibition Without Full Transporter Blockade

For safety pharmacology panels that assess cardiovascular or CNS liabilities linked to norepinephrine reuptake, the compound’s moderate NET potency (89 nM) enables testing at concentrations that produce measurable transporter inhibition without the maximal effect that high‑affinity inhibitors such as atomoxetine (~3 nM) induce [3]. This allows detection of subtle, concentration‑dependent toxicodynamic effects that might be masked by full NET saturation.

Quote Request

Request a Quote for N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.